molecular formula C12H15NO4 B2893914 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid CAS No. 953907-45-4

3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid

Cat. No.: B2893914
CAS No.: 953907-45-4
M. Wt: 237.255
InChI Key: XOSSNKYBMKNMGV-UHFFFAOYSA-N
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Description

3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid is an organic compound with the molecular formula C13H17NO5 It is a derivative of benzoic acid, featuring a methoxy group and a propan-2-yl carbamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid and isopropyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane and a catalyst such as triethylamine.

    Reaction Mechanism: The hydroxyl group of 3-hydroxybenzoic acid reacts with isopropyl isocyanate to form the carbamoyl intermediate. This intermediate then undergoes further reaction to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow reactors, or other advanced techniques to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(Isopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or other biological processes.

Comparison with Similar Compounds

  • 3-{[(Methyl)carbamoyl]methoxy}benzoic acid
  • 3-{[(Ethyl)carbamoyl]methoxy}benzoic acid
  • 3-{[(Butyl)carbamoyl]methoxy}benzoic acid

Comparison:

  • Structural Differences: The primary difference lies in the alkyl group attached to the carbamoyl moiety. These variations can influence the compound’s physical and chemical properties.
  • Reactivity: The reactivity of these compounds may vary based on the size and nature of the alkyl group.
  • Applications: While all these compounds may have similar applications, their specific uses can differ based on their unique properties.

Properties

IUPAC Name

3-[2-oxo-2-(propan-2-ylamino)ethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(2)13-11(14)7-17-10-5-3-4-9(6-10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSSNKYBMKNMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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